molecular formula C8H12N4O B3029151 2-(Piperazin-1-yl)pyrimidin-5-ol CAS No. 55745-85-2

2-(Piperazin-1-yl)pyrimidin-5-ol

Cat. No. B3029151
CAS RN: 55745-85-2
M. Wt: 180.21
InChI Key: QLKRAKYZQCJDSA-UHFFFAOYSA-N
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Description

The compound 2-(Piperazin-1-yl)pyrimidin-5-ol is a heterocyclic molecule that features both piperazine and pyrimidine rings. This structure is of interest due to its potential biological activity and its ability to interact with various biological targets. The papers provided discuss derivatives of this compound and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the formation of ligands based on a pyrimidine scaffold, as seen in the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands . Another study describes the synthesis of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are closely related to the compound of interest . Additionally, novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, showcasing the versatility of the piperazine and pyrimidine combination in creating bioactive molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectral analysis . X-ray crystallography has also been employed to determine the structure of metal complexes formed by these ligands, providing insight into the coordination environment and geometry around the metal center .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to form complexes with metals such as Zn(II) and Cu(II) . The presence of auxiliary amines and other substituents can significantly influence the stability of these complexes. Additionally, the reactivity of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine with nucleophilic reagents has been explored, leading to the formation of dialkylamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been predicted using computational programs such as Molinspiration and MolSoft . These predictions are based on Lipinski's rule of five, which is a set of guidelines for the drug-likeness of molecules. The antimicrobial activity of some derivatives indicates that these compounds can interact effectively with biological targets . The pharmacological screening of 4-piperazinopyrimidines has revealed a range of properties, including antiemetic, tranquilizing, and analgesic activities .

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound 2-(Piperazin-1-yl)pyrimidin-5-ol and its derivatives have been explored for their pharmacokinetic properties. A study focusing on a dipeptidyl peptidase IV inhibitor, which is structurally related to 2-(Piperazin-1-yl)pyrimidin-5-ol, revealed insights into its metabolism and excretion in rats, dogs, and humans. The metabolism primarily involved hydroxylation at the pyrimidine ring, suggesting the importance of this moiety in metabolic pathways (Sharma et al., 2012).

Anticancer Properties

Research on derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol has indicated potential anticancer properties. For example, compounds synthesized using this structure showed antiproliferative effects against various human cancer cell lines. One study identified specific derivatives that demonstrated promising activity, highlighting the potential of these compounds in cancer therapy (Mallesha et al., 2012).

Antimicrobial Activity

The antimicrobial activity of derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol has been evaluated, with some compounds showing significant activity against various microorganism strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Inhibitory Activity and Selectivity

Various studies have examined the inhibitory activity and selectivity of 2-(Piperazin-1-yl)pyrimidin-5-ol derivatives. For instance, some derivatives have been found to exhibit selective monoamine oxidase (MAO)-A inhibitory activity, which can be relevant in the treatment of neurological disorders (Kaya et al., 2017).

Antihypertensive Agents

Derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol have also been synthesized and tested for their antihypertensive properties. Some compounds in this category showed promising results in both in vitro and in vivo studies, suggesting their potential use as antihypertensive agents (Bayomi et al., 1999).

Antipsychotic Agents

In the field of neuropsychiatry, some 1-(pyrimidin-2-yl)piperazine derivatives, structurally similar to 2-(Piperazin-1-yl)pyrimidin-5-ol, have been evaluated as potential antipsychotic agents. These studies have focused on their receptor binding affinities and behavioral effects in vivo, contributing to the understanding of their therapeutic potential in treating psychosis (Yevich et al., 1992).

Safety And Hazards

The compound 2-(Piperazin-1-yl)pyrimidin-5-ol is classified under GHS07, with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity and its ability to interact with various biological targets. The development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra is one such direction .

properties

IUPAC Name

2-piperazin-1-ylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKRAKYZQCJDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653105
Record name 2-(Piperazin-1-yl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)pyrimidin-5-ol

CAS RN

55745-85-2
Record name 1-(5-Hydroxy-2-pyrimidinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperazin-1-yl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Genovino, D Sames, LG Hamann… - Angewandte Chemie …, 2016 - Wiley Online Library
Can classical and modern chemical C−H oxidation reactions complement biotransformation in the synthesis of drug metabolites? We have surveyed the literature in an effort to try to …
Number of citations: 105 onlinelibrary.wiley.com
J Genovino, D Sames, LG Hamann… - Angewandte …, 2016 - Wiley Online Library
Können klassische und moderne C‐H‐Oxidationsreaktionen Biotransformationen bei der Synthese von Wirkstoffmetaboliten ergänzen? Wir haben versucht, bei einer Durchsicht der …
Number of citations: 15 onlinelibrary.wiley.com

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